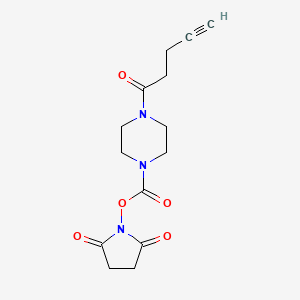![molecular formula C15H17NO3 B13883772 6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)
6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid is an organic compound with the molecular formula C14H15NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a dimethylaminoethoxy group attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of 6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid as the primary starting material.
Dimethylaminoethoxy Group Introduction: The introduction of the dimethylaminoethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting naphthalene-2-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst.
Reaction Conditions: The reaction is typically carried out under reflux conditions with a solvent such as toluene or dichloromethane. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced naphthalene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is employed as a fluorescent probe in biological studies. Its fluorescence properties make it useful for imaging and tracking biological processes at the cellular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules suggests possible applications in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylaminoethoxy group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but its fluorescence properties provide valuable insights into its cellular interactions.
Vergleich Mit ähnlichen Verbindungen
6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid can be compared with other naphthalene derivatives such as:
Naphthalene-2-carboxylic acid: Lacks the dimethylaminoethoxy group, making it less versatile in terms of chemical reactivity and biological applications.
2-(Dimethylamino)ethoxyethanol: While it shares the dimethylaminoethoxy group, it lacks the naphthalene core, limiting its applications in fluorescence studies.
Naphthalene-2,6-disulfonic acid: Contains sulfonic acid groups instead of the carboxylic acid and dimethylaminoethoxy groups, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
6-[2-(dimethylamino)ethoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-16(2)7-8-19-14-6-5-11-9-13(15(17)18)4-3-12(11)10-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
LVCCSRZSPKUCMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
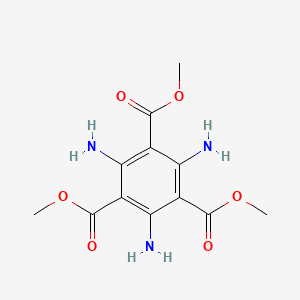
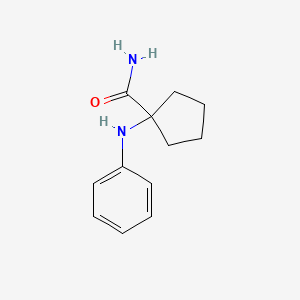
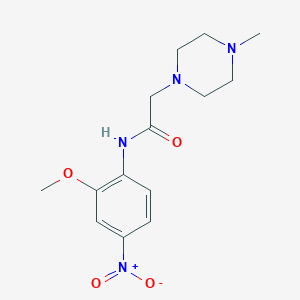

![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
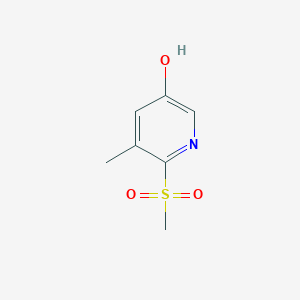
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)

